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Compound of Interest

Compound Name: LY-395153

Cat. No.: B1675692

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LY-395153, a positive allosteric modulator (PAM)
of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance
is compared with other notable AMPA receptor potentiators, supported by experimental data
from radioligand binding assays and electrophysiological studies.

Executive Summary

LY-395153 is a potent arylpropylsulfonamide-class AMPA receptor potentiator. This document
summarizes its binding affinity in comparison to other modulators and presents functional data
from a closely related compound, LY392098, to illustrate the pharmacological effects of this
class of molecules. The provided experimental protocols and diagrams aim to facilitate a
deeper understanding of its mechanism of action and experimental characterization.

Data Presentation
Table 1: Comparative Binding Affinities of AMPA
Receptor Potentiators

This table summarizes the binding affinities of LY-395153 and cyclothiazide to AMPA receptors.
The data is derived from radioligand binding assays using [3H]LY-395153.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1675692?utm_src=pdf-interest
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/product/b1675692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Receptor

Compound Parameter Value (nM) Reference
Source
Rat Cortical

[3H]LY-395153 Kd 110+ 15.1 [1]
Receptors
Human

[3H]LY-395153 _ Kd 55.6 +5.3 [1]
GluRA4(flip)

o Rat Cortical ]

Cyclothiazide Ki ~7000 [1]

Receptors
) Inhibition of o

Rat Cortical No inhibition up

CX 516 [3H]LY-395153 [1]
Receptors o to 600,000 nM

binding

Table 2: Comparative Functional Potency of
Biarylpropylsulfonamide AMPA Receptor Potentiators

Due to the limited availability of direct comparative functional studies on LY-395153, this table
presents data for a structurally related biarylpropylsulfonamide, LY392098, to provide context
for the potency of this class of compounds. The data was obtained from whole-cell voltage-
clamp recordings in acutely isolated rat prefrontal cortical neurons.

Maximal
Compound Parameter Value (pM) Potentiation Reference
(fold increase)

LY392098 EC50 1.7+0.5 31.0%4.1 2]

Experimental Protocols
Radioligand Binding Assay for [3H]LY-395153

This protocol is based on the methodology described by Lindén et al. (2001)[1].

1. Membrane Preparation:
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Rat cerebral cortices or HEK293 cells expressing human GluR4(flip) receptors are
homogenized in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).

The homogenate is centrifuged at low speed to remove nuclei and large debris.

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the
membranes.

The membrane pellet is washed and resuspended in the assay buffer.

. Binding Assay:

The assay is performed in a final volume of 250 uL in 96-well plates.

To each well, add:

o 50 pL of membrane suspension.

o 50 pL of assay buffer or competing compound (e.g., cyclothiazide, CX 516).

o 50 pL of [3H]LY-395153 at a final concentration of 1-2 nM.

o 100 pL of L-Glutamate to a final concentration of 500 uM to enhance radioligand binding.

Incubate the plates at room temperature for 60 minutes.

Non-specific binding is determined in the presence of a high concentration of unlabeled LY-
395153.

. Filtration and Counting:

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) using a cell harvester.

The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

The filters are dried, and radioactivity is quantified by liquid scintillation counting.

. Data Analysis:
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e Specific binding is calculated by subtracting non-specific binding from total binding.
o Kd and Bmax values are determined by saturation analysis using non-linear regression.

 Ki values for competing compounds are calculated from IC50 values using the Cheng-
Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is a generalized procedure for characterizing AMPA receptor potentiators, based
on the methods used in studies of related compounds[2].

1. Cell Preparation:

o Acutely isolated neurons (e.g., from rat prefrontal cortex) or cultured cells expressing the
AMPA receptor subtype of interest are used.

o Cells are transferred to a recording chamber on the stage of an inverted microscope and
continuously perfused with an external recording solution.

2. Recording Setup:

o Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a
resistance of 3-5 MQ when filled with the internal solution.

e The internal solution typically contains a Cs-based salt to block K+ currents, along with ATP,
GTP, and a calcium chelator.

o Cells are voltage-clamped at a holding potential of -60 to -70 mV.
3. Drug Application:
o AMPA is applied to the cell to evoke a baseline inward current.

o The AMPA receptor potentiator (e.g., LY392098) is co-applied with AMPA at various
concentrations.

o Arapid solution exchange system is used to ensure fast application and removal of drugs.
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4. Data Acquisition and Analysis:

o Currents are recorded using a patch-clamp amplifier, filtered, and digitized.

o The peak amplitude of the AMPA-evoked current in the presence and absence of the

potentiator is measured.

e The potentiation is calculated as the fold-increase in the current amplitude.

+ Concentration-response curves are generated, and EC50 values are determined by fitting

the data to a sigmoidal function.
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Caption: Mechanism of AMPA receptor potentiation by LY-395153.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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